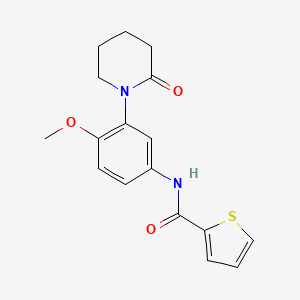
N-(4-methoxy-3-(2-oxopiperidin-1-yl)phenyl)thiophene-2-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Applications De Recherche Scientifique
Discovery and Characterization
N-(4-methoxy-3-(2-oxopiperidin-1-yl)phenyl)thiophene-2-carboxamide is an important chemical entity in the development and synthesis of therapeutic compounds. This compound has been identified as a crucial intermediate in the synthesis of potent inhibitors for the Met kinase superfamily, which plays a significant role in various cancer types. Substituted derivatives have demonstrated complete tumor stasis in Met-dependent human gastric carcinoma models following oral administration, highlighting their potential for cancer therapy (Schroeder et al., 2009).
Role in Anticoagulant Synthesis
This compound is also a key intermediate in the synthesis of apixaban, an anticoagulant used for the prevention and treatment of thromboembolic diseases. Apixaban, identified as a direct inhibitor of activated factor X (FXa), showcases a significant selectivity for FXa over other coagulation proteases, attributing to its robust pre-clinical antithrombotic efficacy while preserving hemostasis (Wong et al., 2011).
X-ray Powder Diffraction Data
X-ray powder diffraction data for similar compounds have been reported, providing crucial structural information that aids in the understanding of their physical properties and crystalline structure. Such data are indispensable for the quality control and formulation of pharmaceutical compounds (Wang et al., 2017).
Nursing and Treatment Applications
In the medical field, derivatives of this compound have been explored for their potential applications in nursing and treatment, specifically targeting conditions like children's bronchial pneumonia. Such compounds have demonstrated excellent biological activity, suggesting a promising avenue for therapeutic intervention in respiratory conditions (Ding & Zhong, 2022).
Development of Antimicrobial Agents
The compound has also been foundational in the synthesis of novel antimicrobial agents. Derivatives have been shown to possess significant in vitro antibacterial and antifungal activities, marking them as potential candidates for addressing microbial resistance (Desai et al., 2011).
Mécanisme D'action
Target of Action
The primary target of N-[4-methoxy-3-(2-oxopiperidin-1-yl)phenyl]thiophene-2-carboxamide is activated factor X (FXa) in the coagulation cascade . FXa plays a crucial role in blood clotting and inflammation .
Mode of Action
N-[4-methoxy-3-(2-oxopiperidin-1-yl)phenyl]thiophene-2-carboxamide acts as a direct inhibitor of FXa . It binds to FXa with an inhibitory constant of 0.08 nM, showing over 30,000-fold selectivity for FXa over other human coagulation proteases . This compound inhibits both free and clot-bound FXa activity in vitro .
Biochemical Pathways
By inhibiting FXa, N-[4-methoxy-3-(2-oxopiperidin-1-yl)phenyl]thiophene-2-carboxamide affects the coagulation cascade, reducing thrombin generation . This leads to a decrease in blood clot formation, which can help prevent thromboembolic diseases .
Pharmacokinetics
N-[4-methoxy-3-(2-oxopiperidin-1-yl)phenyl]thiophene-2-carboxamide has good bioavailability, low clearance, and a small volume of distribution in animals and humans . Its elimination pathways include renal excretion, metabolism, and biliary/intestinal excretion . The major circulating metabolite of this compound in humans is a sulfate conjugate of Ο-demethyl apixaban, which is inactive against human FXa .
Result of Action
The molecular and cellular effects of N-[4-methoxy-3-(2-oxopiperidin-1-yl)phenyl]thiophene-2-carboxamide’s action include a rapid onset of FXa inhibition and a reduction in thrombin generation . This results in an indirect inhibition of platelet aggregation, thereby reducing the risk of thromboembolic events .
Propriétés
IUPAC Name |
N-[4-methoxy-3-(2-oxopiperidin-1-yl)phenyl]thiophene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O3S/c1-22-14-8-7-12(18-17(21)15-5-4-10-23-15)11-13(14)19-9-3-2-6-16(19)20/h4-5,7-8,10-11H,2-3,6,9H2,1H3,(H,18,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MYNIHWSCFHHTMM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)NC(=O)C2=CC=CS2)N3CCCCC3=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

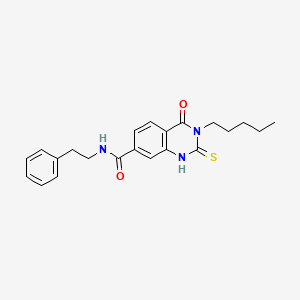
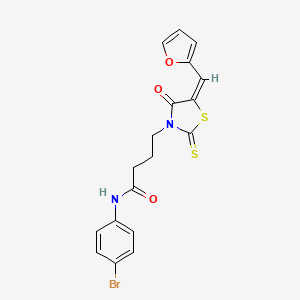
![N-(benzo[d]thiazol-2-yl)-2-(phenylthio)-N-(pyridin-2-ylmethyl)acetamide](/img/structure/B2595829.png)
![4-methoxy-N-(2-(4-methoxyphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide](/img/structure/B2595830.png)

![N-[(4-Thiophen-3-ylthiophen-2-yl)methyl]thiophene-2-carboxamide](/img/structure/B2595834.png)
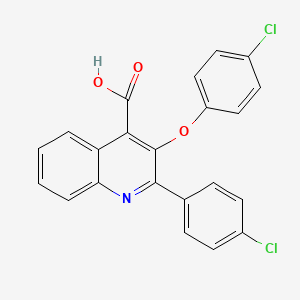
![N-[5-[(4-fluorophenyl)methyl]-1,3-thiazol-2-yl]-5-methylfuran-2-carboxamide](/img/structure/B2595836.png)

![3-methyl-N-[4-(4-nitrophenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B2595838.png)
![Ethyl 2-(methylsulfanyl)-4-(3-{[(2,4,5-trichlorophenyl)sulfonyl]amino}phenoxy)-5-pyrimidinecarboxylate](/img/structure/B2595842.png)
![4-[4-(Ethylsulfonyl)piperazin-1-yl]-2-methyl-6-morpholin-4-ylquinazoline](/img/structure/B2595845.png)
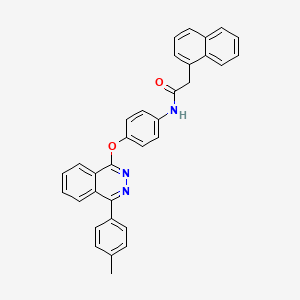
![2-(Fluoromethyl)spiro[3.3]heptane-2-carboxylic acid](/img/structure/B2595848.png)